Terrestric acid
Overview
Description
Terrestric acid is a secondary metabolite produced by certain species of fungi, particularly those belonging to the genus Penicillium. This compound is known for its unique chemical structure and biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of terrestric acid involves a series of enzymatic reactions. One of the key enzymes involved is cytochrome P450, which catalyzes the hydroxylation of viridicatic acid, leading to the formation of this compound . The synthetic route typically involves the cultivation of Penicillium species under specific conditions that promote the production of this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through the fermentation of Penicillium species. The process involves optimizing the growth conditions, such as temperature, pH, and nutrient availability, to maximize the yield of this compound. Genetic manipulation techniques, such as the deletion of specific genes and heterologous expression, have been employed to enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Terrestric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its ability to participate in regio- and stereoselective oxidation reactions catalyzed by cytochrome P450 enzymes .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound include crustosic acid and other derivatives. These products are often characterized by their unique structural features and biological activities .
Scientific Research Applications
Terrestric acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of terrestric acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects primarily through the inhibition of key enzymes involved in microbial growth and metabolism. Cytochrome P450 enzymes play a crucial role in the biosynthesis and metabolic pathways of this compound, facilitating its conversion into bioactive derivatives .
Comparison with Similar Compounds
Clavatol: Another secondary metabolite produced by Penicillium species, known for its antimicrobial properties.
Hydroxyclavatol: A derivative of clavatol with enhanced biological activity.
Peniphenones and Penilactones: Compounds structurally related to terrestric acid, produced by Penicillium species.
Uniqueness of this compound: this compound is unique due to its specific biosynthetic pathway and the involvement of cytochrome P450 enzymes in its production. Its distinct chemical structure and broad spectrum of biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
(3Z,5R)-3-[(5S)-5-ethyloxolan-2-ylidene]-5-methyloxolane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-7-4-5-8(15-7)9-10(12)6(2)14-11(9)13/h6-7H,3-5H2,1-2H3/b9-8-/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABWXKZJSNWRSH-PNZIDKJXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=C2C(=O)C(OC2=O)C)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC/C(=C/2\C(=O)[C@H](OC2=O)C)/O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570-03-6 | |
Record name | Terrestric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TERRESTRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX6YUL8YUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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